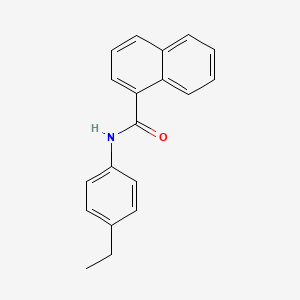
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as MMTF, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and neuroprotective effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of certain inflammatory cytokines. It has also been found to protect neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in various scientific studies due to its potential applications in different fields. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step process, starting with the reaction of 5-methyl-2-hydroxyacetophenone with benzaldehyde to yield 5-methyl-3-phenyl-2-benzoylpropionic acid. This intermediate is then reacted with trifluoroacetic anhydride and sodium methoxide to form this compound.
Wissenschaftliche Forschungsanwendungen
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been the subject of various scientific studies due to its potential applications in different fields. One of its most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties that inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-10-8-12(23-2)9-13-14(10)16(22)15(11-6-4-3-5-7-11)17(24-13)18(19,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGRRCYIXHBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)

